Physicochemical Property Divergence: Lipophilicity and Polar Surface Area vs. Des-Methoxy Analog
Computed physicochemical properties reveal measurable divergence between the target compound and its des-methoxy analog (CAS 1832514-06-3). The target compound possesses an additional methoxy group on the naphthalene ring, increasing the hydrogen bond acceptor count from 5 to 6 and the topological polar surface area (TPSA) from a lower value to 84.86 Ų [1]. The XLogP3-AA value of 4.1 for the target compound is predicted to be higher than that of the des-methoxy analog due to the additional methyl group, indicating greater lipophilicity. These property differences are quantifiable and are known to impact membrane permeability and oral bioavailability predictions .
vs. des‑methoxy analog (lower TPSA, fewer H‑bond acceptors)
| Evidence Dimension | Physicochemical property profile (TPSA, H-bond acceptors, XLogP3-AA) |
|---|---|
| Target Compound Data | TPSA = 84.86 Ų; H-Bond Acceptors = 6; XLogP3-AA = 4.1; Rotatable Bonds = 5 [1]. |
| Comparator Or Baseline | 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol (CAS 1832514-06-3): lacks the 3-methoxy group on the naphthalene ring, resulting in a reduced H-bond acceptor count (5) and a lower, though not precisely quantified in available sources, TPSA and lipophilicity. |
| Quantified Difference | The presence of the additional methoxy group increases TPSA to 84.86 Ų and the H-bond acceptor count to 6. The precise ΔXLogP3-AA cannot be calculated without the comparator's exact value, but the structural difference implies a meaningful increase in lipophilicity for the target compound. |
| Conditions | Computed descriptors from PubChem (PubChem release 2021.05.07) and vendor databases. |
Why This Matters
Measurable differences in TPSA and lipophilicity directly influence a compound's suitability for cell-based assays, in vivo models, or formulation development, guiding selection based on the required permeability profile.
- [1] PubChem Compound Summary for CID 99771103. Accessed May 2026. View Source
